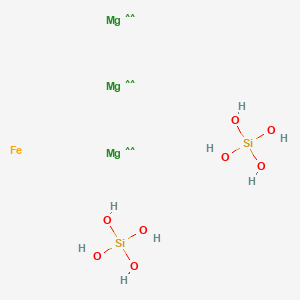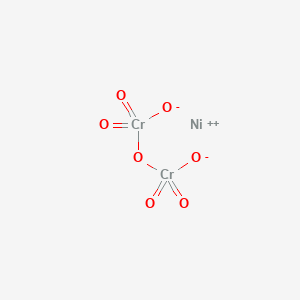
2-Chloro-1-methylethyl(dimethyl)amine hydrochloride
Description
2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is a chemical compound that is related to various amines and their derivatives. While the specific compound is not directly studied in the provided papers, the research does cover related compounds and their pharmacological and chemical properties. For instance, methyl-bis(2-chloroethyl)amine (HN2) has been investigated for its acute pharmacological effects, which include cholinergic properties and neurologic effects such as ataxia and muscular weakness . Additionally, methods for preparing related compounds, such as 1-substituted 2,2-dimethoxyethylamine hydrochlorides, have been developed, indicating the interest in synthesizing and studying such amines .
Synthesis Analysis
The synthesis of related amines involves multi-step processes that can include condensation reactions, regioselective alkylations, and catalytic hydrogenolysis. For example, the preparation of 1-substituted 2,2-dimethoxyethylamine hydrochlorides is achieved through a novel method that is efficient and has a wide substrate scope . This method could potentially be adapted for the synthesis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, although the specific steps and conditions would need to be tailored to the unique structure of this compound.
Molecular Structure Analysis
Conformational studies on related compounds, such as 2-methyl- and 2,NN-trimethyl-chroman-3-amines, have been conducted to determine their configurations and preferred conformations. These studies utilize proton magnetic resonance spectra to assign the structures of free bases and their derivatives, including hydrochlorides . Such analytical techniques could be applied to 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride to elucidate its molecular structure and conformation.
Chemical Reactions Analysis
The reactivity of amines under various conditions, such as UV/chlorine disinfection, has been examined. For instance, the formation and photodegradation of dichloronitromethane (DCNM) from amine precursors like methylamine (MA) and dimethylamine (DMA) have been studied, revealing that factors such as UV light intensity, amine and chlorine concentration, and pH can significantly affect the reaction outcomes . These findings suggest that 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride may also undergo specific chemical reactions under similar conditions, which could be relevant for its applications and stability.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride are not directly discussed in the provided papers, the studies do offer insights into the properties of similar compounds. For example, the toxicity of HN2 and its derivatives has been compared in different animal models, indicating the importance of understanding the toxicological profile of such chemicals . Additionally, the solubility, crystallinity, and stability of amine hydrochlorides are often important characteristics that can be inferred from the synthesis methods and the nature of the compounds .
Scientific Research Applications
Chemical Synthesis and Reactivity:
- Ohta et al. (2000) studied the addition of amines to the imidazole nucleus, using compounds related to 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, showing the potential of these compounds in synthesizing novel chemical structures (Ohta et al., 2000).
- Yap et al. (2014) developed a chiral palladacycle using a similar amine ligand, demonstrating its application in asymmetric hydrophosphination reactions (Yap et al., 2014).
Pharmacological Research:
- Giardiná et al. (1997) synthesized and studied the enantiomers of a compound similar to 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride for their alpha-adrenoceptor blocking activity (Giardiná et al., 1997).
Materials Science and Catalysis:
- Zhang et al. (2018) discussed the palladium-catalyzed transformation of benzyl amines, highlighting the role of similar amine compounds in catalysis (Zhang et al., 2018).
- Pei et al. (2014) synthesized a compound from an amine similar to 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, exploring its physicochemical properties for potential applications in surfactants (Pei et al., 2014).
Organic and Analytical Chemistry:
- Pera‐Titus and Shi (2014) discussed the amination of biomass-based alcohols, indicating the utility of similar amines in the development of industrial chemicals (Pera‐Titus & Shi, 2014).
- Shimizu et al. (1992) investigated the synthesis of alkyl-substituted p-benzoquinones using a catalytic system involving amines, showing the potential of these amines in organic synthesis (Shimizu et al., 1992).
Environmental and Green Chemistry:
- Zheng et al. (2014) demonstrated the methylation of secondary amines using dialkyl carbonates, a process that could be relevant for environmentally friendly chemistry (Zheng, Darcel, & Sortais, 2014).
properties
IUPAC Name |
1-chloro-N,N-dimethylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(4-6)7(2)3;/h5H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJVDXVBVSCWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884886 | |
| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride | |
CAS RN |
17256-39-2 | |
| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17256-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017256392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17256-39-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17256-39-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-methylethyl(dimethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1-METHYLETHYL(DIMETHYL)AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXR31TJ35P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PROPANAMINE, 1-CHLORO-N,N-DIMETHYL-, HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6091 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















